

An In-Depth Technical Guide to 2,4-Dichloro-7-methoxyquinoline

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Compound of Interest

Compound Name: 2,4-Dichloro-7-methoxyquinoline

Cat. No.: B1322905

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for **2,4-Dichloro-7-methoxyquinoline**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

2,4-Dichloro-7-methoxyquinoline is a substituted quinoline with the chemical formula $C_{10}H_7Cl_2NO$.^[1] The core structure consists of a quinoline ring system with chlorine atoms at positions 2 and 4, and a methoxy group at position 7.

Chemical and Physical Data

The key chemical and physical properties of **2,4-Dichloro-7-methoxyquinoline** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₇ Cl ₂ NO	[1][2]
Molecular Weight	228.07 g/mol	[1][2]
CAS Number	55934-22-0	[1][2]
IUPAC Name	2,4-dichloro-7-methoxyquinoline	[2]
Synonyms	quinoline, 2,4-dichloro-7-methoxy-	[1]
Physical Form	Solid	Sigma-Aldrich
Melting Point	132-133 °C	Sigma-Aldrich
Boiling Point	327.9°C at 760 mmHg	[1]
Density	1.384 g/cm ³	[1]
InChI	InChI=1S/C10H7Cl2NO/c1-14-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3	[1][2]
Canonical SMILES	<chem>COC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl</chem>	[2]

Spectral Information

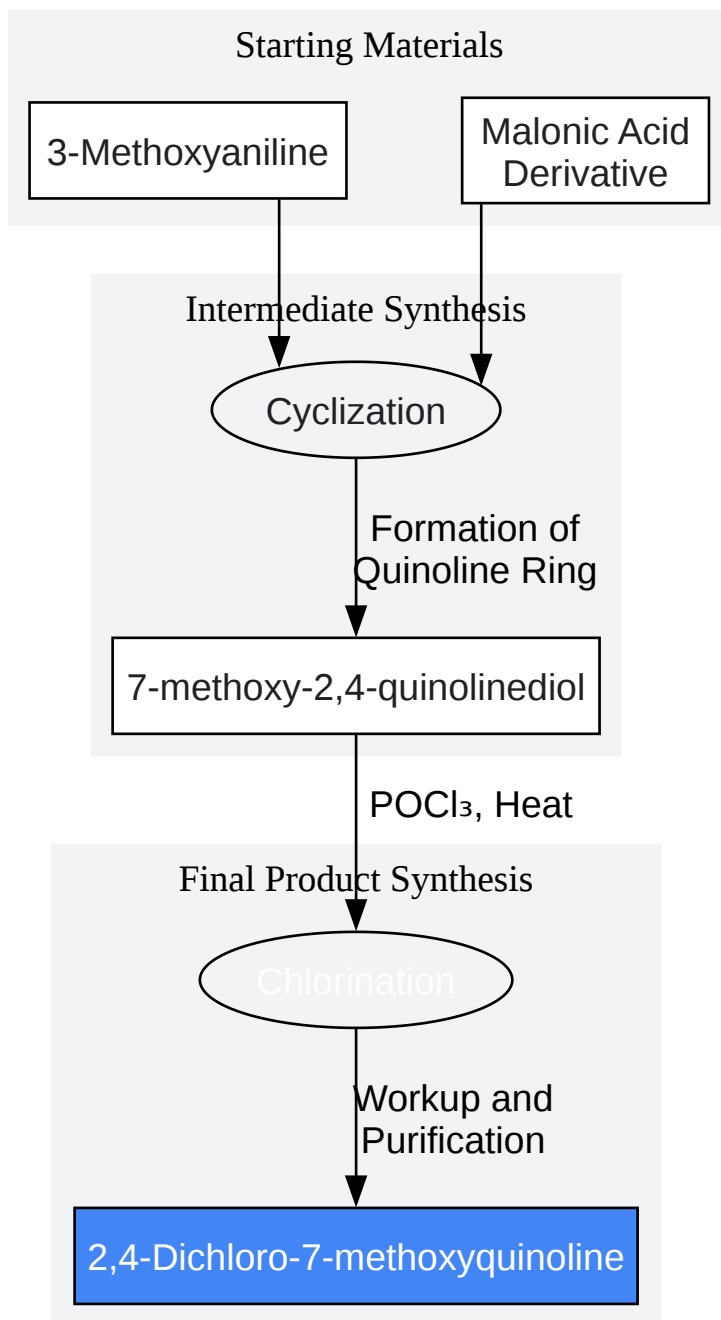
While specific spectral data such as detailed peak assignments for ¹H NMR and ¹³C NMR are not readily available in the public literature, chemical vendors and databases like PubChem indicate the availability of such data upon request or through their platforms.[2][3]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **2,4-Dichloro-7-methoxyquinoline** are not explicitly described in the reviewed scientific literature. However, based on established synthetic routes for analogous chlorinated quinoline and quinazoline compounds, a plausible synthetic pathway can be inferred.[4][5][6][7] This typically involves the chlorination of a hydroxyquinoline precursor.

Plausible Synthetic Workflow

The synthesis of **2,4-Dichloro-7-methoxyquinoline** can be logically proposed to proceed via the chlorination of 7-methoxy-2,4-quinolinediol. This precursor can be synthesized from 3-methoxyaniline through cyclization reactions. The final chlorination step is commonly achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl_3).



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Plausible synthetic workflow for **2,4-Dichloro-7-methoxyquinoline**.

Generalized Experimental Protocol (Inferred)

Disclaimer: The following protocol is a generalized procedure inferred from the synthesis of similar compounds and has not been experimentally validated for this specific molecule.

Optimization of reaction conditions, stoichiometry, and purification methods would be necessary.

- **Synthesis of 7-methoxy-2,4-quinolinediol:** A mixture of 3-methoxyaniline and a suitable malonic acid derivative (e.g., diethyl malonate) is heated, often in a high-boiling solvent like diphenyl ether, to induce cyclization and form the quinolinediol precursor. The intermediate is then typically saponified and acidified to yield the dihydroxyquinoline.
- **Chlorination:** The dried 7-methoxy-2,4-quinolinediol is suspended in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl_3). A catalytic amount of a tertiary amine like N,N-dimethylformamide or N,N-dimethylaniline may be added.^{[4][5][6]}
- **Reaction Execution:** The reaction mixture is heated to reflux for several hours (typically 4-12 hours) and monitored by an appropriate method (e.g., Thin Layer Chromatography) until the starting material is consumed.
- **Workup and Purification:** After cooling to room temperature, the reaction mixture is carefully poured into ice-water to quench the excess POCl_3 . The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography to yield pure **2,4-Dichloro-7-methoxyquinoline**.

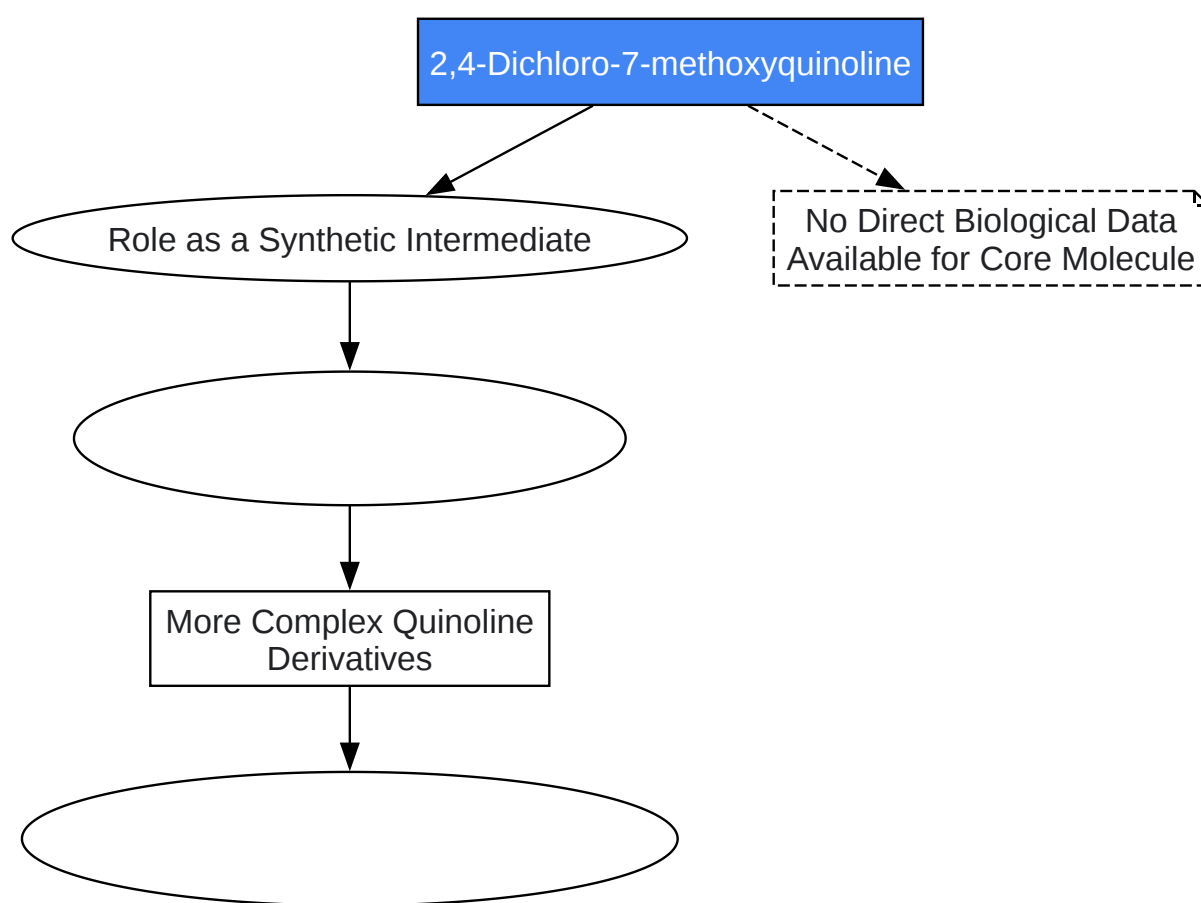
Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information available in the peer-reviewed scientific literature regarding the biological activity, cytotoxicity, or the specific signaling pathways modulated by **2,4-Dichloro-7-methoxyquinoline**.

While the broader class of quinoline derivatives has been extensively studied for various biological activities, including anticancer, antimalarial, and antimicrobial properties, it is crucial to note that these activities are highly dependent on the specific substitution pattern on the

quinoline scaffold.[8][9][10] Therefore, attributing the biological effects of other quinoline compounds to **2,4-Dichloro-7-methoxyquinoline** would be speculative.

This compound serves primarily as a synthetic intermediate for the creation of more complex molecules, which are then evaluated for their biological activities.[11] For instance, the dichloro-substituents at positions 2 and 4 are reactive sites suitable for nucleophilic substitution, allowing for the introduction of various functional groups to build a library of derivatives for screening.



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Role of **2,4-Dichloro-7-methoxyquinoline** in drug discovery.

Conclusion

2,4-Dichloro-7-methoxyquinoline is a well-characterized chemical compound in terms of its molecular structure and physical properties. While it serves as a valuable intermediate in organic synthesis, particularly for the development of potentially bioactive quinoline derivatives, there is currently a lack of published research on its own biological effects and mechanisms of action. Future research could explore the cytotoxicity and potential signaling pathway modulation of this core structure to better understand the contribution of the 2,4-dichloro-7-methoxy substitution pattern to the biological activity of its more complex derivatives.

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